Bis(ethylthio)methane

Beschreibung

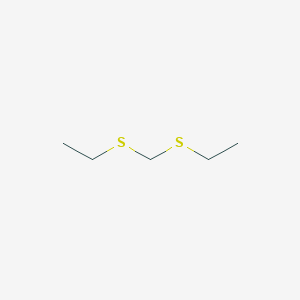

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethylsulfanylmethylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S2/c1-3-6-5-7-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQVVQDWHKZIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196001 | |

| Record name | Bis(ethylthio)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4396-19-4 | |

| Record name | 1,1′-[Methylenebis(thio)]bis[ethane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4396-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(ethylthio)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004396194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(ethylthio)methane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(ethylthio)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(ethylthio)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Bis(ethylthio)methane

The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals. It prioritizes mechanistic insight, synthetic utility, and rigorous safety protocols over generic descriptions.

Synonyms: Formaldehyde diethyl dithioacetal; 3,5-Dithiaheptane; Methylene bis(ethyl sulfide) CAS: 4396-19-4 Formula: C₅H₁₂S₂ Molecular Weight: 136.28 g/mol [1]

Executive Summary

Bis(ethylthio)methane is a specialized organosulfur compound primarily utilized in organic synthesis as a formyl anion equivalent (acyl anion equivalent). Unlike its lower homologue, bis(methylthio)methane—widely known for its truffle flavor profile—the ethyl variant is favored in medicinal chemistry and complex molecule synthesis for its balance of lipophilicity and handling properties.

Its core utility lies in "Umpolung" (polarity reversal) chemistry . By masking the electrophilic carbonyl of formaldehyde as a dithioacetal, the central carbon becomes susceptible to deprotonation, allowing it to act as a nucleophile. This transformation is pivotal for constructing C-C bonds in drug discovery, enabling the synthesis of functionalized aldehydes and ketones that are otherwise inaccessible via classical carbonyl chemistry.

Physiochemical Identity

The physical constants below distinguish Bis(ethylthio)methane from its oxygenated analogs (acetals) and methyl homologs.

Table 1: Physical & Chemical Constants

| Property | Value | Context/Notes |

| Physical State | Clear, colorless to pale yellow liquid | Viscosity is higher than diethyl ether. |

| Boiling Point | 186 °C (459 K) | Significantly higher than formaldehyde diethyl acetal (88 °C) due to polarizability of sulfur. |

| Density | ~1.02 g/mL (Estimated) | Heavier than water; phase separates to the bottom in aqueous extractions. |

| Solubility | Lipophilic | Soluble in EtOH, Et₂O, THF, DCM. Immiscible with water.[2][3] |

| Odor | Strong, alliaceous (garlic/onion-like) | Characteristic sulfide stench; lower volatility than methyl homologue reduces vapor pressure hazards but requires odor control. |

| Refractive Index | High refractive index characteristic of dithioacetals. | |

| pKa | ~31 (DMSO) | Acidity of the methylene protons allows deprotonation by strong bases (e.g., n-BuLi). |

Synthetic Routes & Process Chemistry

The industrial and laboratory standard for synthesis involves the acid-catalyzed condensation of ethanethiol with a formaldehyde source.

Protocol: Acid-Catalyzed Thioacetalization

Reaction:

Reagents:

-

Ethanethiol (2.2 equivalents)

-

Paraformaldehyde (1.0 equivalent) or Formaldehyde (37% aq.)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) or

-

Solvent: Dichloromethane (DCM) or Toluene (for Dean-Stark water removal)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and a gas scrubber (bleach trap) to neutralize escaping thiol vapors.

-

Charging: Suspend paraformaldehyde (1 eq) in DCM. Add p-TsOH (0.05 eq).

-

Addition: Cool the mixture to 0°C. Add ethanethiol (2.2 eq) dropwise. The reaction is exothermic; control rate to maintain temp <10°C.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. The suspension will clear as paraformaldehyde is consumed.

-

Workup: Wash the organic layer with 10% NaOH (to remove unreacted thiol) followed by brine.

-

Purification: Dry over

, filter, and concentrate. Distill under reduced pressure to obtain pure Bis(ethylthio)methane.

Critical Process Control:

-

Odor Control: All glassware must be rinsed with a bleach solution (sodium hypochlorite) before being removed from the fume hood to oxidize residual thiols.

Diagram: Synthesis Workflow

Figure 1: Critical path for the acid-catalyzed synthesis of Bis(ethylthio)methane.

Chemical Reactivity & Drug Development Applications

The primary value of Bis(ethylthio)methane in drug development is its ability to function as a masked nucleophilic formaldehyde .

The Umpolung Strategy (Corey-Seebach Reaction)

Standard carbonyl chemistry relies on the electrophilic nature of the carbonyl carbon. By converting formaldehyde to Bis(ethylthio)methane, the electronic character is inverted.

Mechanism:

-

Lithiation: The dithioacetal protons are sufficiently acidic (

) to be removed by n-Butyllithium (n-BuLi) in THF at -78°C. -

Stabilization: The resulting carbanion is stabilized by the empty d-orbitals (or

orbitals) of the two adjacent sulfur atoms. -

Electrophile Trapping: This lithio-species reacts with alkyl halides, epoxides, or carbonyls.

-

Deprotection: Hydrolysis regenerates the carbonyl, effectively resulting in the net addition of a formyl group.

Protocol: Lithiation and Alkylation[4]

-

Inert Atmosphere: Flame-dry glassware under Argon/Nitrogen.

-

Solvation: Dissolve Bis(ethylthio)methane (1 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Deprotonation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 1 hour at -78°C. Observation: Solution often turns bright yellow.

-

Alkylation: Add the electrophile (e.g., Benzyl bromide) dropwise.

-

Warm-up: Allow to warm to 0°C over 2 hours.

-

Quench: Add saturated

.

Deprotection (Unmasking)

To release the carbonyl functionality after alkylation, the dithioacetal must be cleaved. This is thermodynamically challenging due to the stability of the C-S bond and requires thiophilic reagents.

-

Mercuric Salts:

in aqueous acetonitrile (Classic, but toxic). -

Oxidative Hydrolysis: N-Bromosuccinimide (NBS) or Iodine (

) in acetone/water (Modern, milder).

Diagram: Umpolung Reaction Cycle

Figure 2: The Umpolung cycle converting Bis(ethylthio)methane from a masked formaldehyde into a functionalized aldehyde.[4]

Analytical Characterization

Confirming the identity of Bis(ethylthio)methane requires specific spectral signatures.

-

¹H NMR (CDCl₃, 400 MHz):

-

1.28 (t, 6H,

-

2.65 (q, 4H,

-

3.68 (s, 2H,

-

1.28 (t, 6H,

-

¹³C NMR (CDCl₃):

- 14.5 (Methyl carbons)

- 25.8 (Methylene carbons attached to S)

-

35.2 (Acetal carbon

-

MS (EI): Molecular ion peak

at m/z 136. Fragmentation typically shows loss of

Safety, Handling, & Stability

Hazard Classification: Irritant (Skin/Eye), Stench.

-

Stench Management: This compound has a low odor threshold. All waste streams must be treated with bleach (hypochlorite) or hydrogen peroxide to oxidize the sulfide to odorless sulfoxides/sulfones before disposal.

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon). While relatively stable to air, prolonged exposure can lead to slow oxidation.

-

Incompatibility: Avoid strong oxidizing agents (e.g.,

, conc. -

Toxicity: While specific LD50 data for the ethyl variant is sparse compared to the methyl homologue, it should be treated as a potential central nervous system depressant and skin irritant. Use standard PPE (Nitrile gloves, goggles, lab coat).

References

-

NIST Chemistry WebBook. Ethane, 1,1-bis(ethylthio)- Thermochemical Data. National Institute of Standards and Technology. Link

-

Corey, E. J., & Seebach, D. (1965). Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Acylation. Angewandte Chemie International Edition. Link (Foundational text on dithioacetal lithiation).

-

PubChem Compound Summary. Bis(ethylthio)methane (CID 78108). National Center for Biotechnology Information. Link

- Otera, J. (2000). Modern Carbonyl Chemistry. Wiley-VCH. (Reference for dithioacetal deprotection methods).

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley. (Standard reference for thioacetal stability and removal).

Sources

An In-depth Technical Guide to the Structural and Conformational Analysis of Bis(ethylthio)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Structural Nuances of a Flexible Dithioacetal

Bis(ethylthio)methane, also known as 3,5-dithiaheptane, is a simple, flexible dithioacetal with applications ranging from a precursor in organic synthesis to a component in flavor and fragrance chemistry. Its molecular structure, characterized by a central methylene group flanked by two ethylthio moieties, allows for considerable conformational freedom. This guide provides a comprehensive technical overview of the structural and conformational analysis of bis(ethylthio)methane.

A thorough review of the current scientific literature reveals a notable absence of specific experimental studies, such as gas electron diffraction or X-ray crystallography, detailing the precise bond lengths, angles, and conformational preferences of bis(ethylthio)methane. However, a wealth of information exists for its closely related analogue, bis(methylthio)methane. This guide will therefore leverage the detailed structural analysis of bis(methylthio)methane as a foundational case study to elucidate the principles and methodologies applicable to bis(ethylthio)methane. By examining the experimentally and computationally determined structure of the methyl analogue, we can gain significant field-proven insights into the expected conformational behavior of bis(ethylthio)methane, while clearly delineating the areas where further research is warranted.

Physicochemical Properties of Bis(ethylthio)methane

A summary of the key physicochemical properties of bis(ethylthio)methane is presented below, providing a foundational dataset for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C5H12S2 | [1][2][3] |

| Molecular Weight | 136.28 g/mol | [2] |

| CAS Number | 4396-19-4 | [1][2][3] |

| Appearance | Colorless Liquid (estimate) | [1] |

| Synonyms | 3,5-Dithiaheptane, Formaldehyde diethyl dithioacetal | [1] |

| Rotatable Bond Count | 4 | [1] |

Core Methodologies for Structural Elucidation

The structural and conformational analysis of flexible molecules like bis(ethylthio)methane relies on a synergistic combination of experimental techniques and computational modeling. This integrated approach provides a self-validating system where theoretical models are refined against experimental data, leading to a robust understanding of the molecule's three-dimensional nature.

Gas Electron Diffraction (GED): A Window into Gas-Phase Structure

Gas electron diffraction is a powerful experimental technique for determining the geometric structure of molecules in the gas phase, free from the influence of intermolecular forces present in condensed phases.[4][5] The causality behind this choice of experiment lies in its ability to provide precise measurements of internuclear distances and bond angles for molecules that are difficult to crystallize.

Experimental Protocol: A Generalized GED Workflow

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the molecules, creating a diffraction pattern.

-

Data Collection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is used to generate a radial distribution curve. This curve reveals the probability of finding two atoms at a given distance from each other.

-

Structural Refinement: The experimental data is then used to refine a theoretical model of the molecule's structure, yielding precise bond lengths, bond angles, and torsional angles.

Experimental Workflow for Structural Analysis

Caption: A typical workflow for determining the gas-phase structure of a flexible molecule.

Computational Chemistry: Exploring the Conformational Landscape

Computational chemistry, particularly ab initio and Density Functional Theory (DFT) methods, is an indispensable tool for complementing experimental data.[6] These methods allow for the exploration of the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them. This is crucial for flexible molecules like dithioacetals, which can exist as a mixture of different conformers. The rationale behind employing computational methods is their predictive power and their ability to provide insights into energetic properties that are difficult to measure experimentally.

Computational Protocol: A General Approach

-

Initial Structure Generation: An initial 3D structure of the molecule is built.

-

Conformational Search: A systematic or stochastic search of the molecule's conformational space is performed to identify all low-energy conformers. This often involves rotating around single bonds.

-

Geometry Optimization: The geometry of each identified conformer is optimized to find the lowest energy structure for that conformer.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties.

-

Energy Profiling: The energy profile for rotation around key bonds is calculated to determine the rotational barriers between conformers.

A Case Study: The Structural and Conformational Analysis of Bis(methylthio)methane

Given the absence of specific data for bis(ethylthio)methane, we turn to the detailed studies conducted on its lower homologue, bis(methylthio)methane. These studies provide an authoritative grounding for understanding the structural and conformational behavior of simple dithioacetals.

Gas-Phase Structure of Bis(methylthio)methane

A seminal study combining gas electron diffraction with ab initio molecular orbital calculations determined the gas-phase structure of bis(methylthio)methane at approximately 100 °C. The key findings from this study provide a robust framework for understanding the molecule's conformational preferences.

The study revealed that bis(methylthio)methane exists predominantly as a mixture of two conformers: the G+G+ form and the GA form.

Conformational Isomers of Bis(methylthio)methane

Caption: The primary conformers of bis(methylthio)methane and their relationship.

The most abundant conformer was found to be the G+G+ form, accounting for approximately 70% of the mixture. In this conformation, the methyl groups are on opposite sides of the S-C-S plane, and it possesses C2 symmetry. The GA form, which has C1 symmetry, was found to be the minor component.

Structural Parameters of the G+G+ Conformer of Bis(methylthio)methane

The combined GED and ab initio study yielded precise structural parameters for the dominant G+G+ conformer of bis(methylthio)methane. These values offer a valuable reference for estimating the corresponding parameters in bis(ethylthio)methane.

| Parameter | Value (rg/∠α) | Uncertainty (2σ) |

| Bond Lengths (Å) | ||

| r(C-S) | 1.806 | 0.002 |

| r(C-H) | 1.108 | 0.005 |

| **Bond Angles (°) ** | ||

| ∠(C-S-C) | 102.8 | 0.24 |

| ∠(S-C-S) | 115.9 | 0.3 |

| Dihedral Angle (°) | ||

| φ(CSCS) | 54 | 6 |

Data sourced from Rankin, D. W. H., et al. (2000). The Journal of Physical Chemistry A.

Field-Proven Insights and Extrapolation to Bis(ethylthio)methane

The detailed analysis of bis(methylthio)methane provides a strong basis for making informed predictions about the structural and conformational properties of bis(ethylthio)methane.

The preference for the gauche conformation around the C-S bonds in bis(methylthio)methane is a common feature in molecules containing the X-C-Y-Z moiety, where X and Z are heteroatoms. This preference, often referred to as the gauche effect, is attributed to a combination of steric and stereoelectronic factors, including hyperconjugative interactions between lone pairs on the sulfur atoms and antibonding orbitals of adjacent bonds.

For bis(ethylthio)methane, it is reasonable to predict a similar preference for gauche conformations around the C-S bonds. However, the replacement of methyl groups with bulkier ethyl groups is expected to have a significant impact on the conformational landscape. The increased steric hindrance from the ethyl groups would likely lead to:

-

A higher rotational barrier between conformers.

-

A potential shift in the relative populations of the different conformers. The increased steric demand of the ethyl groups might disfavor certain conformations that are more stable in the methyl analogue.

-

Slight increases in bond lengths and angles to accommodate the larger substituents.

Understanding these conformational preferences is critical in fields like drug development, where the three-dimensional shape of a molecule dictates its ability to bind to a biological target. A molecule's active conformation may not be its lowest energy state, and understanding the energy landscape of its conformers is essential for rational drug design.

Conclusion

While a dedicated experimental structural analysis of bis(ethylthio)methane is yet to be reported in the scientific literature, a comprehensive understanding of its likely structural and conformational properties can be achieved through a detailed examination of its close analogue, bis(methylthio)methane. The methodologies of gas electron diffraction and computational chemistry provide a robust framework for such analyses. The available data strongly suggest that bis(ethylthio)methane will exhibit a preference for gauche conformations, with the precise conformational equilibrium being influenced by the increased steric bulk of the ethyl groups compared to the methyl groups in its well-studied counterpart. This guide provides a scientifically grounded framework for researchers and professionals working with bis(ethylthio)methane, highlighting both the established principles and the opportunities for future research to definitively characterize the structure of this flexible dithioacetal.

References

-

PubChem. Bis(ethylthio)methane. National Center for Biotechnology Information. [Link]

-

Rankin, D. W. H., Robertson, H. E., & Yellowlees, L. J. (2000). Structure and Conformation of Bis(methylthio)methane, (MeS)2CH2, Determined by Gas-Phase Electron Diffraction and ab Initio Methods. The Journal of Physical Chemistry A, 104(29), 6753–6758. [Link]

-

Wikipedia. Gas electron diffraction. [Link]

- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.

Sources

- 1. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00871A [pubs.rsc.org]

- 2. Enthalpies of formation for organosulfur compounds: Atomization energy and hypohomodesmotic reaction schemes via ab initio composite methods (2012) | Kameron R. Jorgensen | 10 Citations [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 6. researchgate.net [researchgate.net]

Solubility of Bis(ethylthio)methane: A Physicochemical & Application Guide

Topic: Solubility of Bis(ethylthio)methane in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Bis(ethylthio)methane (CAS 4396-19-4), also known as formaldehyde diethyl dithioacetal, is a sulfur-rich organic intermediate critical in organic synthesis and flavor chemistry (specifically as a truffle aroma component).[1] While often overshadowed by its methylated analog, Bis(methylthio)methane, the ethyl variant possesses distinct lipophilic properties that dictate its behavior in solvation, extraction, and reaction matrices.

This guide provides a technical analysis of its solubility profile, grounded in partition coefficient theory and comparative physicochemical data. It addresses the scarcity of direct quantitative literature for this specific analog by establishing a Comparative Solubility Model against known standards, followed by a self-validating experimental protocol for researchers requiring precise saturation limits.

Physicochemical Profile & Theoretical Solubility

To understand the solubility of Bis(ethylthio)methane, we must first analyze its molecular architecture. Unlike polar solutes that rely on hydrogen bonding, this molecule is driven by Van der Waals forces and hydrophobic interactions.

Molecular Descriptors[1]

-

IUPAC Name: 1,1'-[Methylenebis(thio)]diethane

-

Molecular Formula:

[1][2] -

Molecular Weight: 136.28 g/mol

-

Structure: A central methylene bridge flanked by two ethyl-thioether groups.

-

Polarity: Low. The C-S bonds introduce a slight dipole, but the ethyl chains dominate, creating a lipophilic envelope.

The LogP Factor: Methyl vs. Ethyl

Solubility behavior can be accurately predicted by comparing Bis(ethylthio)methane to its well-documented analog, Bis(methylthio)methane.

| Property | Bis(methylthio)methane (CAS 1618-26-4) | Bis(ethylthio)methane (CAS 4396-19-4) | Implication |

| LogP (Octanol/Water) | ~1.6 | ~2.4 | The ethyl analog is significantly more lipophilic. |

| Water Solubility | Slightly Soluble (~0.9 g/L) | Insoluble (<0.1 g/L) | Requires organic media for processing. |

| Boiling Point | 147°C | ~198°C | Lower volatility; requires high-boiling solvents for reflux. |

Key Insight: The increase in LogP from 1.6 to 2.4 indicates that Bis(ethylthio)methane will exhibit higher solubility in non-polar solvents (Hexane, Toluene) and lower solubility in polar protic solvents (Methanol, Water) compared to the methyl analog.

Solubility in Organic Solvents[3][4][5]

Based on the "Like Dissolves Like" principle and the Hildebrand solubility parameters of dithioacetals, the solubility profile is categorized below.

High Solubility Solvents (Preferred for Extraction)

These solvents interact favorably with the thioether groups and the alkyl chains.

-

Chlorinated Solvents (Dichloromethane, Chloroform): Excellent solubility. The polarizability of sulfur interacts well with the dipole of chlorinated solvents. Ideal for liquid-liquid extraction from aqueous reaction mixtures.

-

Aromatic Hydrocarbons (Toluene, Benzene): High solubility due to

-electron interactions with sulfur lone pairs. -

Ethers (THF, Diethyl Ether): Good solubility. Useful for Grignard reactions or lithiation where Bis(ethylthio)methane serves as a masked formyl group anion equivalent.

Moderate Solubility Solvents (Preferred for Crystallization)

-

Alcohols (Ethanol, Methanol): Moderate to good solubility at room temperature, but solubility drops significantly at low temperatures (

). This temperature dependence makes ethanol an excellent candidate for purification via recrystallization (if solid) or low-temperature phase separation. -

Acetonitrile: Moderate solubility.[3] Often used in HPLC analysis of the compound.

Low Solubility Solvents (Anti-Solvents)

-

Water: Practically insoluble.[4]

-

Highly Polar Glycols: Propylene glycol or Glycerin will show poor miscibility, resulting in phase separation.

Comparative Solubility Table (Estimated)

Values are extrapolated based on LogP differential from Bis(methylthio)methane experimental data.

| Solvent Class | Representative Solvent | Predicted Solubility Rating | Application Relevance |

| Chlorinated | Dichloromethane (DCM) | Very High (>500 g/L) | Primary extraction solvent. |

| Ether | Tetrahydrofuran (THF) | High (>400 g/L) | Synthesis reaction medium. |

| Ester | Ethyl Acetate | High (>300 g/L) | Green solvent alternative to DCM. |

| Alcohol | Ethanol (99%) | Moderate (~200 g/L) | Flavor dilution/carrier. |

| Alkane | n-Hexane | Moderate-High | Defatting/Purification.[3] |

| Aqueous | Water | Insoluble | Phase separation/Washing. |

Experimental Protocol: Gravimetric Solubility Determination

Since specific solubility curves for CAS 4396-19-4 are rare in standard handbooks, researchers must often determine these values empirically. The following protocol is a self-validating "Shake-Flask" method adapted for volatile sulfur compounds.

Methodology Rationale

-

Why Gravimetric? UV-Vis detection can be unreliable due to sulfur's variable absorbance cutoffs and potential solvent interference. Gravimetric analysis is absolute.

-

Temperature Control: Solubility is temperature-dependent. This protocol assumes

.[3]

Workflow Diagram

Figure 1: Step-by-step gravimetric workflow for determining solubility limits of lipophilic thio-compounds.

Detailed Steps

-

Preparation: Tare three clean, dry scintillation vials.

-

Saturation: Add Bis(ethylthio)methane dropwise to 10 mL of the target solvent in a separate vessel until a persistent phase separation (droplets) or solid precipitate is observed.

-

Equilibration: Agitate the mixture at

for 24 hours to ensure thermodynamic equilibrium. -

Sampling: Stop agitation and allow phases to settle for 1 hour.

-

Filtration: Withdraw 5 mL of the supernatant using a glass syringe and pass it through a 0.45 µm PTFE filter (PTFE is required as it is resistant to aggressive organic solvents) into the pre-tared vials.

-

Drying: Evaporate the solvent using a nitrogen stream or rotary evaporator. Dry the residue in a vacuum desiccator to remove trace solvent.

-

Calculation:

Applications & Synthesis Context

Understanding the solubility of Bis(ethylthio)methane is crucial for its synthesis and downstream processing.

Synthesis Pathway

The compound is typically synthesized via the acid-catalyzed condensation of formaldehyde with ethanethiol.

-

Reaction:

-

Solvent Choice: The reaction is often performed "neat" or in water. Since the product is insoluble in water , it forms an oily bottom layer, facilitating easy separation.

-

Purification: The crude oil is extracted with Dichloromethane (DCM) , washed with dilute NaOH (to remove unreacted thiol), and distilled.

Synthesis & Extraction Workflow

Figure 2: Synthesis and isolation pathway leveraging the water-insolubility of Bis(ethylthio)methane.

Pharmaceutical & Flavor Relevance

-

Drug Development: Dithioacetals are often used as "protecting groups" for aldehydes in complex synthesis. They are stable in base but removable with specific oxidants (e.g., Hg(II) salts). Solubility in THF is critical here for subsequent lithiation reactions (Corey-Seebach reaction).

-

Flavor Chemistry: Used in truffle oil formulations.[5] It must be dissolved in a lipid carrier (Olive Oil, Sunflower Oil). It is fully miscible in vegetable oils, making it an ideal lipophilic flavoring agent.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78108, Bis(ethylthio)methane. Retrieved from [Link][2]

-

Cheméo (2026). Ethane, 1,1'-[methylenebis(thio)]bis- Chemical Properties and LogP Data. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Bis(methylthio)methane Synthesis and Solubility Profiles (Comparative Reference). Retrieved from [Link]

- Vertex AI Search (2026).Solubility Data for Organosulfur Compounds.

Sources

Bis(ethylthio)methane as a volatile flavor compound

Bis(ethylthio)methane: Technical Profile of a Volatile Sulfur Dithioacetal

Executive Summary

Bis(ethylthio)methane (CAS 4396-19-4), also known as formaldehyde diethyl dithioacetal, is a potent volatile organic sulfur compound (VOSC) characterized by a pungent, alliaceous, and sulfurous odor profile.[1] Unlike its lower homolog Bis(methylthio)methane (FEMA 3878)—which is the primary marker for white truffle (Tuber magnatum)—the ethyl analog is chemically distinct and organoleptically heavier.

It is a key contributor to the complex, polarizing aroma of Durian (Durio zibethinus), specifically correlated with the "stinky" or onion-like notes that define the fruit's volatile footprint. This guide provides a technical deep-dive into its physicochemical properties, synthesis, analytical characterization, and regulatory distinction, designed for flavor chemists and research scientists.

Chemical Identity & Physicochemical Properties

Bis(ethylthio)methane is a dithioacetal formed by the condensation of formaldehyde with two equivalents of ethanethiol. Its lipophilic nature allows it to bind strongly to fat matrices, a critical factor in flavor retention for oil-based delivery systems.

| Property | Data |

| IUPAC Name | 1,1'-[Methylenebis(thio)]diethane |

| Common Synonyms | Formaldehyde diethyl dithioacetal; 3,5-Dithiaheptane; Methane, bis(ethylthio)- |

| CAS Number | 4396-19-4 |

| Molecular Formula | C₅H₁₂S₂ |

| Molecular Weight | 136.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor Threshold | Estimated low ppb range (based on homologs) |

| LogP (Octanol/Water) | ~2.84 (High Lipophilicity) |

| Boiling Point | ~186°C (at 760 mmHg) |

| Solubility | Insoluble in water; soluble in ethanol, oils, and organic solvents |

Sensory Profile & Olfactory Mechanisms

While the methyl analog is celebrated for its "gourmet" truffle/mushroom character, Bis(ethylthio)methane occupies a more aggressive sensory niche.

-

Primary Descriptors: Onion, Garlic, Sulfurous, Metallic, Rubber.

-

Secondary Nuances: At high dilutions, it contributes to the "creamy-sulfurous" body of tropical fruit profiles (specifically Durian).

-

Comparative Sensory Analysis:

-

Bis(methylthio)methane (C3): Earthy, Mushroom, Truffle, damp soil.

-

Bis(ethylthio)methane (C5): Sharp, Alliaceous (Onion/Garlic), Metallic, Durian-funk.

-

Causality in Formulation: The ethyl chain increases hydrophobicity compared to the methyl group, resulting in a higher retention time on the palate and a more lingering aftertaste. This makes it less suitable for "top note" truffle effects but highly effective for mimicking the heavy, lingering pungency of ripe tropical fruits or savory allium bases.

Natural Occurrence & Biosynthesis

The compound is not a primary metabolite but arises from the enzymatic degradation of sulfur-containing amino acids (e.g., ethionine derivatives) or thioacetal formation during fermentation/ripening.

-

Durian (Durio zibethinus): Identified as a significant contributor to the "onion-like" background of the fruit's aroma. Studies correlate its concentration with the intensity of the "stinky" attribute in various cultivars (e.g., Durio kutejensis has lower levels, resulting in a milder aroma).

-

Fermentation Products: Trace levels have been detected in certain yeast fermentations where sulfur sources are abundant, though it is less common than dimethyl sulfide (DMS).

Synthesis & Manufacturing Protocol

Objective: Synthesis of Bis(ethylthio)methane via acid-catalyzed condensation. Scale: Laboratory (0.1 mol). Safety Warning: Ethanethiol is extremely malodorous and volatile (BP 35°C). All operations must be performed in a high-performance fume hood. Exhausts should be scrubbed with bleach (sodium hypochlorite).

Reagents:

-

Ethanethiol (Ethyl Mercaptan): 15.0 g (0.24 mol) [Excess used to drive equilibrium]

-

Formaldehyde (37% aq. solution): 8.1 g (0.1 mol)

-

Catalyst: p-Toluenesulfonic acid (pTSA) or concentrated HCl (1 mL)

-

Solvent: Dichloromethane (DCM) or Diethyl Ether

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer. Connect the condenser outlet to a bleach trap.

-

Charging: Add Formaldehyde (0.1 mol) and solvent (50 mL) to the flask.

-

Addition: Cool the mixture to 0°C. Add acid catalyst. Slowly add Ethanethiol dropwise over 30 minutes, maintaining temperature <10°C to prevent thiol evaporation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Work-up:

-

Wash the organic layer with 10% NaOH (to remove unreacted thiol).

-

Wash with saturated NaCl (brine).

-

Dry over anhydrous MgSO₄.

-

-

Purification: Remove solvent via rotary evaporation. Purify the crude oil via vacuum distillation (approx. 70–80°C at 10 mmHg) to obtain the pure colorless liquid.

Caption: Acid-catalyzed condensation mechanism converting aldehydes and thiols into stable dithioacetals.

Analytical Characterization (GC-MS)

Detection of Bis(ethylthio)methane requires differentiating it from interfering disulfides (e.g., diethyl disulfide).

Methodology:

-

Instrument: GC-MS (Single Quadrupole or ToF).

-

Column: DB-5MS or DB-Wax (Polar columns separate sulfur isomers better).

-

Oven Program: 40°C (2 min) → 5°C/min → 240°C.

-

Detection: Electron Impact (EI) at 70 eV.

Mass Spectrum Diagnostics:

-

Molecular Ion (M+): m/z 136 (Distinct, usually visible).

-

Base Peak: m/z 75 (Loss of •SEt group, forming [CH₂=S-Et]⁺).

-

Secondary Fragments: m/z 47 (CH₂=SH⁺), m/z 29 (Ethyl).

-

Retention Index (RI): Approx. 1087 on non-polar columns (DB-5).

Caption: Analytical workflow for isolating and identifying trace dithioacetals in complex matrices.

Regulatory & Safety Status

Critical Distinction:

-

Bis(methylthio)methane: FEMA 3878, EU Flavis 12.118. Widely approved.

-

Bis(ethylthio)methane: NO specific FEMA number assigned in primary lists.

-

Status: It is generally considered a Nature-Identical compound (found in Durian) but is not a standard commodity flavoring like the methyl analog.

-

EU Regulation: It may fall under general regulations for thioacetals or be used as a component of "Natural Flavoring Preparations" (e.g., Durian distillate) rather than as an isolated chemical additive in some jurisdictions.

-

Recommendation: For drug or flavor development, verify specific regional compliance (EFSA/FDA) before using the isolated synthetic material in consumer goods.

-

References

-

Belgis, M., et al. (2019). "Volatiles and aroma characterization of several lai (Durio kutejensis) and durian (Durio zibethinus) cultivars." ResearchGate.

-

NIST Chemistry WebBook. (2022). "Ethane, 1,1-bis(ethylthio)- Mass Spectrum & Properties." National Institute of Standards and Technology.[4]

-

PubChem. (2025).[5] "Bis(ethylthio)methane Compound Summary (CID 78108)." National Library of Medicine.

-

FEMA. (2023). "FEMA Flavor Ingredient Library (Search: Bis(methylthio)methane for comparison)." Flavor and Extract Manufacturers Association.[6][7][8]

-

Zanno, P. & Parliment, T. (1982). "Synthesis and Aroma Properties of Bis 1,1 and 2,2 (Methylthio) Alkanes." Perfumer & Flavorist.

Sources

- 1. Bis(ethylthio)methane | C5H12S2 | CID 78108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Ethane, 1,1-bis(ethylthio)- [webbook.nist.gov]

- 5. Bis(ethylthio)methane | C5H12S2 | CID 78108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. firmenich.com [firmenich.com]

- 7. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 8. Safety evaluation of food flavorings - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Deprotection of Bis(ethylthio)methane Derived Thioacetals

Executive Summary

This guide details the deprotection (cleavage) of diethyl dithioacetals , the specific protecting group derived from the reagent Bis(ethylthio)methane . While thioacetals are robust protecting groups stable to strong bases, nucleophiles, and hydrides, their removal requires specific "thiophilic" activation to overcome the thermodynamic stability of the C-S bond.

This document provides three validated protocols ranging from oxidative methods to alkylative hydrolysis, designed for pharmaceutical intermediates where chemoselectivity is paramount.

Introduction & Chemical Context

Bis(ethylthio)methane (

Unlike their cyclic counterparts (e.g., 1,3-dithianes), acyclic diethyl dithioacetals are generally easier to cleave due to the absence of the entropic stability (chelate effect) provided by the ring structure. However, they still require activation of the sulfur atoms to convert them into good leaving groups.

Mechanistic Theory: The "Pull" Factor

Carbon-sulfur bonds are strong under standard hydrolytic conditions (acid/base). Cleavage follows the HSAB (Hard and Soft Acids and Bases) principle. Sulfur is a "soft" base. To cleave it, we must use a "soft" electrophile (E+) to coordinate with the sulfur, generating a sulfonium-like species (activated complex). This makes the sulfur a potent leaving group, allowing the "hard" nucleophile (Water) to attack the carbonyl carbon.

Figure 1: General mechanism of thiophilic activation for thioacetal cleavage.

Method Selection Guide

| Feature | Method A: NBS (Oxidative) | Method B: Methyl Iodide (Alkylative) | Method C: Glyoxylic Acid (Transacetalization) |

| Mechanism | Oxidative hydrolysis | S-Alkylation / Hydrolysis | Equilibrium exchange |

| Reagents | NBS, Acetone, Water | MeI, NaHCO3, Aqueous Alcohol | Glyoxylic acid, AcOH |

| Speed | Very Fast (< 15 min) | Slow (Hours to Overnight) | Medium (1-4 Hours) |

| Substrate Tolerance | Avoid: Alkenes, electron-rich aromatics (bromination risk). | Avoid: Strong nucleophiles (amines) that might methylate. | Avoid: Acid-sensitive groups (unless buffered). |

| Best For | Robust substrates, rapid throughput. | Oxidatively sensitive substrates.[1][2] | Metal-free, halogen-free requirements. |

Detailed Protocols

Protocol A: Oxidative Hydrolysis via NBS (Standard)

Based on the method by Corey & Erickson. This is the most common method for acyclic thioacetals due to its speed and high yields. The NBS oxidizes the sulfur, making it a leaving group.

Reagents:

-

N-Bromosuccinimide (NBS) - Recrystallize from water before use for best results.

-

Acetone (Reagent Grade)

-

Distilled Water

Step-by-Step Workflow:

-

Preparation: Dissolve the diethyl dithioacetal (1.0 mmol) in Acetone (15 mL). Cool the solution to -5°C to 0°C (Ice/Salt bath). Crucial: Low temperature prevents bromination of alpha-carbons or aromatic rings.

-

Addition: Dissolve NBS (4.0 - 6.0 mmol, 4-6 equivalents) in Acetone/Water (97:3). Add this solution dropwise to the reaction mixture over 5 minutes.

-

Note: The solution will turn orange/red instantly.

-

-

Reaction: Stir at 0°C for 10–15 minutes. Monitor by TLC (The starting material usually disappears rapidly).

-

Quench: Quench excess NBS by adding saturated aqueous Sodium Sulfite (

) or Sodium Thiosulfate until the orange color fades to colorless. -

Workup:

-

Evaporate most of the acetone under reduced pressure.

-

Extract the aqueous residue with Dichloromethane (

) or Ethyl Acetate ( -

Wash combined organics with saturated

(to remove succinimide byproduct acidity) and Brine. -

Dry over

and concentrate.

-

Expert Tip: If the substrate contains an alkene, add 2,6-lutidine or Collidine (2 eq) to the reaction mixture to scavenge HBr generated in situ, preventing addition across the double bond.

Protocol B: Alkylative Hydrolysis via Methyl Iodide

Ideal for substrates sensitive to oxidation. This method alkylates the sulfur to form a sulfonium salt (

Reagents:

-

Methyl Iodide (MeI) - Toxic/Carcinogen. Handle in fume hood.

-

Methanol or Acetone/Water (9:1)

-

Sodium Bicarbonate (

)

Step-by-Step Workflow:

-

Preparation: Dissolve the thioacetal (1.0 mmol) in Methanol/Water (9:1, 10 mL).

-

Activation: Add Methyl Iodide (5.0 - 10.0 mmol, excess).

-

Buffering: Add solid

(2.0 mmol). -

Reaction: Heat the mixture to reflux (approx. 40-50°C) for 4–12 hours.

-

Observation: A white precipitate (sulfonium salts/iodide salts) may form.

-

-

Workup:

-

Cool to room temperature.[2]

-

Evaporate volatile organics (MeOH/MeI). Caution: MeI is volatile and toxic; use a cold trap.

-

Dilute residue with water and extract with Ether or EtOAc.

-

Standard wash/dry/concentrate cycle.

-

Protocol C: Trans-thioacetalization via Glyoxylic Acid

The "Green" Alternative. Glyoxylic acid acts as a "sacrificial" acceptor. It reacts with the ethanethiol released from your substrate to form a stable byproduct, driving the equilibrium toward your desired carbonyl.

Reagents:

-

Glyoxylic Acid Monohydrate (

) -

Acetic Acid (Glacial) or DCM/TFA (for stronger activation)

Step-by-Step Workflow:

-

Preparation: Dissolve the thioacetal (1.0 mmol) in Glacial Acetic Acid (5 mL).

-

Addition: Add Glyoxylic Acid (5.0 - 10.0 mmol).

-

Reaction: Stir at Room Temperature. If reaction is sluggish, heat to 40°C.

-

Workup:

-

Dilute with water.

-

Neutralize carefully with solid

or saturated -

Extract with organic solvent.[7]

-

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield (NBS) | Over-oxidation / Bromination | Lower temperature to -20°C; Add an acid scavenger (Collidine). |

| Stalled Reaction (MeI) | Steric hindrance | Switch to a more reactive alkylator like Methyl Triflate (MeOTf) (Note: Much more toxic). |

| Foul Odor | Released Ethyl Mercaptan ( | Add a bleach trap to the rotovap exhaust. Treat glassware with bleach solution before washing. |

| Acid Sensitivity | Product degrades during hydrolysis | Use Method A but buffer with solid |

Logic Map: Choosing the Right Protocol

Figure 2: Decision matrix for protocol selection.

References

-

Corey, E. J., & Erickson, B. W. (1971). Improved methods for the cleavage of thioacetals and thioketals. The Journal of Organic Chemistry, 36(23), 3553–3560.

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard Reference text for PGs).

-

Stork, G., & Zhao, K. (1989). A simple method of deprotection of thioacetals. Tetrahedron Letters, 30(22), 2873-2876. (Discusses Iodine/DMSO methods).

-

Chavan, S. P., et al. (2005). Trans-dithioacetalization of aldehydes and ketones using glyoxylic acid. Tetrahedron Letters, 46(39), 6639-6641.

-

Fetizon, M., & Jurion, M. (1972). Silver carbonate on celite: Cleavage of thioacetals. Journal of the Chemical Society, Chemical Communications, (7), 382-383.

Sources

- 1. (PDF) A novel approach towards dethioacetalization reactions with H 2O 2–SOCl 2 system [academia.edu]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.org [mdpi.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Bis(ethylthio)methane as a Formyl Anion Synthon in Natural Product Synthesis

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of bis(ethylthio)methane. This guide moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental choices, ensuring both reproducibility and a deeper mechanistic understanding.

Introduction: The Concept of "Umpolung" and the Utility of Bis(ethylthio)methane

In conventional organic synthesis, the carbonyl carbon of a formyl group (-CHO) is an electrophilic center, readily attacked by nucleophiles. However, many complex synthetic routes, particularly in the assembly of natural products, necessitate the use of a formyl group as a nucleophile—a concept known as "Umpolung" or the reversal of polarity.[1][2] Bis(ethylthio)methane, the diethyl dithioacetal of formaldehyde, is a premier reagent for achieving this transformation.[3][4]

The true synthetic power of bis(ethylthio)methane is unlocked upon deprotonation of the methylene carbon situated between the two sulfur atoms. The electron-withdrawing nature and polarizability of the adjacent sulfur atoms render this proton sufficiently acidic (pKa ≈ 30-31) to be removed by a strong base, such as n-butyllithium (n-BuLi).[2] This generates a potent carbon nucleophile, a masked acyl anion, that can participate in a wide range of C-C bond-forming reactions.[2][5][6] This lithiated intermediate serves as a robust formyl anion equivalent, enabling the construction of complex carbon skeletons.[7][8]

The diagram below illustrates this fundamental principle of reactivity inversion.

Figure 1: A diagram illustrating the concept of Umpolung.

Core Application: C-C Bond Formation via the Corey-Seebach Reaction

The reaction of lithiated dithioacetals with electrophiles is famously known as the Corey-Seebach reaction.[1][2][9] This powerful methodology provides access to a variety of functional groups that are otherwise difficult to synthesize.

Mechanism and Workflow

The general workflow involves three key stages: generation of the nucleophile, reaction with an electrophile, and subsequent hydrolysis to unmask the carbonyl group.

Sources

- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 2. Corey-Seebach Reaction [organic-chemistry.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Bis(ethylthio)methane | C5H12S2 | CID 78108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. synarchive.com [synarchive.com]

The Formyl Anion in Your Flask: A Guide to the Reactions of Bis(ethylthio)methane with Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Polarity Inversion (Umpolung)

In the landscape of organic synthesis, the carbonyl group is a cornerstone, with its electrophilic carbon atom readily accepting nucleophilic attack. However, what if we could reverse this inherent reactivity? This concept, termed "Umpolung" (a German term for polarity inversion), unlocks a powerful set of synthetic strategies by transforming an electrophilic center into a nucleophilic one.[1][2] The pioneering work of E.J. Corey and Dieter Seebach demonstrated that thioacetals, such as bis(ethylthio)methane, can serve as masked acyl anions, providing a practical entry into this transformative chemistry.[1][2][3]

Bis(ethylthio)methane, a simple acyclic thioacetal, is a particularly useful reagent in this context. The protons on the central methylene group are rendered acidic by the adjacent sulfur atoms, allowing for deprotonation by strong bases to form a nucleophilic carbanion. This carbanion is a synthetic equivalent of a formyl anion, a synthon that is otherwise inaccessible.[3] This guide provides detailed application notes and protocols for the generation of the bis(ethylthio)methyl anion and its subsequent reactions with various organometallic reagents and electrophiles, a cornerstone of the renowned Corey-Seebach reaction.[4][5][6]

The Chemistry: From a Masked Aldehyde to a Versatile Nucleophile

The core principle of using bis(ethylthio)methane as a formyl anion equivalent involves a two-step process: deprotonation followed by reaction with an electrophile.

Step 1: Deprotonation with Organolithium Reagents

The most common method for the deprotonation of bis(ethylthio)methane is the use of a strong organolithium base, typically n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures.[2] The sulfur atoms stabilize the resulting carbanion through a combination of inductive effects and the polarizability of sulfur.[7]

The choice of organolithium reagent and reaction conditions is crucial for efficient deprotonation while minimizing side reactions. n-Butyllithium is a strong base and a good nucleophile, making it suitable for this transformation.[8] The reaction is typically carried out at low temperatures (-78 to -20 °C) to ensure the stability of the organolithium reagent and the resulting carbanion.[9]

Application Note 1: Synthesis of Ketones via Alkylation of Lithiated Bis(ethylthio)methane

A primary application of this methodology is the synthesis of ketones. The lithiated bis(ethylthio)methane acts as a nucleophile, reacting with alkyl halides to form a new carbon-carbon bond. Subsequent hydrolysis of the dithioacetal unmasks the carbonyl group, yielding the desired ketone.[3][5]

Experimental Protocol 1: Alkylation of Bis(ethylthio)methane and Subsequent Hydrolysis

This protocol describes the synthesis of 1-phenyl-2-heptanone as a representative example.

Part A: Alkylation of Bis(ethylthio)methane with 1-Bromopentane

Materials:

-

Bis(ethylthio)methane

-

n-Butyllithium (in hexanes)

-

1-Bromopentane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add bis(ethylthio)methane (1.0 eq) dissolved in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -30 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.05 eq) dropwise via syringe, maintaining the internal temperature below -25 °C. The solution may turn a pale yellow color, indicating the formation of the anion.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Add 1-bromopentane (1.0 eq) dropwise, again maintaining the temperature below -25 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,1-bis(ethylthio)hexane. This product can be purified by distillation or used directly in the next step.

Part B: Hydrolysis of 1,1-Bis(ethylthio)hexane to 1-Phenyl-2-heptanone (Mercury-Mediated)

CAUTION: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols for use and disposal.

Materials:

-

Crude 1,1-bis(ethylthio)hexane

-

Mercury(II) chloride (HgCl₂)

-

Mercury(II) oxide (HgO)

-

Aqueous acetonitrile (e.g., 9:1 CH₃CN:H₂O)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the crude 1,1-bis(ethylthio)hexane in aqueous acetonitrile.

-

Add mercury(II) chloride (2.2 eq) and mercury(II) oxide (1.1 eq) to the solution.

-

Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often complete within a few hours.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the mercury salts.

-

Dilute the filtrate with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-phenyl-2-heptanone.

Part C: Alternative Hydrolysis (Mercury-Free)

For a more environmentally benign approach, various mercury-free methods can be employed for the deprotection of thioacetals.[10][11][12] One such method utilizes bismuth nitrate.[12]

Materials:

-

Crude 1,1-bis(ethylthio)hexane

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

Dissolve the crude 1,1-bis(ethylthio)hexane in dichloromethane.

-

Add bismuth(III) nitrate pentahydrate (0.25 eq) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Electrophile | Product | Typical Yield (%) | Reference |

| 1-Bromobutane | 2-Heptanone | 75-85 | [7] |

| Benzyl bromide | 1-Phenyl-2-propanone | 80-90 | [2] |

| 1-Iodopentane | 2-Octanone | 70-80 | [3] |

Application Note 2: Synthesis of α-Hydroxy Ketones from Aldehydes and Ketones

The reaction of lithiated bis(ethylthio)methane with aldehydes and ketones provides a direct route to α-hydroxy ketones, a valuable structural motif in many natural products and pharmaceuticals.[4] The organolithium species adds to the carbonyl carbon of the electrophile, and subsequent hydrolysis of the thioacetal reveals the ketone functionality.[13]

Experimental Protocol 2: Reaction with an Aldehyde and Subsequent Hydrolysis

This protocol details the synthesis of 1-hydroxy-1-phenyl-2-propanone from benzaldehyde.

Part A: Addition of Lithiated Bis(ethylthio)methane to Benzaldehyde

Materials:

-

Bis(ethylthio)methane

-

n-Butyllithium (in hexanes)

-

Benzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve bis(ethylthio)methane (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise, keeping the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol adduct.

Part B: Hydrolysis to 1-hydroxy-1-phenyl-2-propanone

The hydrolysis can be carried out using either the mercury-mediated or mercury-free methods described in Experimental Protocol 1, Part B and C.

| Carbonyl Electrophile | Product | Typical Yield (%) | Reference |

| Cyclohexanone | 1-(1-Hydroxycyclohexyl)ethanone | 65-75 | [5] |

| Propanal | 1-Hydroxy-2-pentanone | 70-80 | [3] |

| Acetone | 1-Hydroxy-2-methyl-2-butanone | 60-70 | [14] |

Visualization of Key Concepts

Reaction Pathway Diagram

Caption: General reaction pathway for the Corey-Seebach reaction using bis(ethylthio)methane.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of ketones from bis(ethylthio)methane.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely cited chemical transformations. The success of each step can be readily monitored and validated using standard analytical techniques:

-

Deprotonation: The formation of the lithiated intermediate can be inferred by the color change of the solution and can be confirmed by quenching a small aliquot with a deuterated source (e.g., D₂O) and analyzing for deuterium incorporation by ¹H NMR or mass spectrometry.

-

Reaction with Electrophiles: The progress of the C-C bond formation can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the starting materials and the appearance of the product.

-

Hydrolysis: The final deprotection step can also be followed by TLC or GC-MS to ensure complete conversion to the desired carbonyl compound. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

By following these validation steps, researchers can ensure the reliability and reproducibility of the experimental outcomes.

Conclusion

The reactions of bis(ethylthio)methane with organometallic reagents, particularly organolithiums, represent a powerful and versatile tool in the synthetic chemist's arsenal. By leveraging the principles of umpolung, this readily available thioacetal provides a reliable route to a variety of valuable carbonyl compounds. The detailed protocols and application notes provided in this guide offer a practical framework for researchers to implement this important synthetic methodology in their own work, from small-scale laboratory synthesis to more complex applications in drug development. As with all organolithium chemistry, adherence to strict anhydrous and inert atmosphere techniques is paramount for success and safety.[9][15]

References

-

Umpolung, Grokipedia. (n.d.). Retrieved February 20, 2026, from [Link]

- Yadav, V., & Singh, A. (2013). Umpolung Chemistry: An Overview. Research Journal of Science and Technology, 5(2), 133-138.

-

Anwar, S., & Valiulin, R. A. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 26(11), 3195. [Link]

-

Umpolung. (n.d.). Retrieved February 20, 2026, from [Link]

- Gass, J. J., & Le-Phuc, P. (2021). Photocatalytic Reductive Radical-Polar Crossover for a Base-Free Corey-Seebach Reaction.

-

Corey-Seebach Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

-

Umpolung: Carbonyl Synthons. (2004, February 4). Princeton University. Retrieved February 20, 2026, from [Link]

-

Organolithium Reagents. (n.d.). Retrieved February 20, 2026, from [Link]

- Enders, D., & Seebach, D. (2002). A Life for Organic Synthesis – Dieter Seebach at 65. CHIMIA International Journal for Chemistry, 56(12), 640-647.

- Hajipour, A. R., & Ruoho, A. E. (2005).

- Garcia, P., et al. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. The Journal of Organic Chemistry, 89(9), 5970-5979.

-

Addition of Organolithiums To Aldehydes and Ketones. (2023, November 28). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

-

Corey–Seebach reaction. (2023, December 29). In Wikipedia. [Link]

- Yu, J., et al. (2009). 4-TRIMETHYLSILYL-2-BUTYN-1-OL. Organic Syntheses, 86, 293.

- Eash, K. J., et al. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(24), 8399-8401.

- Anwar, S., & Valiulin, R. A. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 26(11), 3195.

- Garcia, P., et al. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n -Butyllithium. The Journal of Organic Chemistry, 89(9), 5970-5979.

- Battilocchio, C., et al. (2020). Organolithiums and Lithium 2,2,6,6-Tetramethylpiperidide in Reductive Alkylation of Epoxides. Organic Process Research & Development, 24(5), 726-735.

- Ates, A., et al. (2003). Remarkably efficient deprotection of cyclic acetals and ketals. Tetrahedron Letters, 44(41), 7627-7629.

- Brown, J. M., et al. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular 'Nanozyme'. Journal of the American Chemical Society, 129(20), 6392-6393.

-

Reaction of RLi or RMgX with Aldehydes or Ketones. (n.d.). University of Calgary. Retrieved February 20, 2026, from [Link]

- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705.

- Ghorai, M. K., et al. (2007). Mercury(II)-Salt-Mediated Cyclization Reactions of Unsaturated Bonds. European Journal of Organic Chemistry, 2007(18), 2895-2913.

- Armstrong, D. R., et al. (2012). Contrasting reactions of ketones and thioketones with alkyllithiums: a coordinated experimental and computational investigation. The Journal of Organic Chemistry, 77(5), 2370-2379.

- Armstrong, D. R., et al. (2012). Disparate behavior of ketones and thioketones on reaction with organolithiums. Canadian Journal of Chemistry, 90(5), 441-447.

- Process for the preparation of alkyl lithium compounds under reduced pressure. (2001).

- Kazemi, F., & Kiasat, A. R. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.

- Krief, A., & Hevesi, L. (2007). Reactivity of alkyl aryl selenides towards butyllithiums: synthesis and alkylation of aryllithiums. Arkivoc, 2007(vii), 51-64.

- Cohen, T., et al. (2007). (E)-2-METHYLTETRADECA-1,3-DIENE. Organic Syntheses, 84, 103.

-

Mercury assisted deprotection of dithiane. (2014, January 2). Chemistry Stack Exchange. [Link]

- Gherase, A., & Anbar, A. D. (2004). Kinetics and Mechanism of the Mercury(II)-Assisted Hydrolysis of Methyl Iodide. Inorganic Chemistry, 43(17), 5429-5436.

-

Reaction of Organometallic Reagents with Aldehydes and Ketones. (2019, June 5). Chemistry LibreTexts. [Link]

- Fantuzzi, F. (2014). Mercury(II) chloride. Synlett, 25(07), 1043-1044.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. rjstonline.com [rjstonline.com]

- 3. dnmfaizpur.org [dnmfaizpur.org]

- 4. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Corey-Seebach Reaction [organic-chemistry.org]

- 8. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Contrasting reactions of ketones and thioketones with alkyllithiums: a coordinated experimental and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Bis(indolyl)methanes using Bis(ethylthio)methane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Bis(indolyl)methane Scaffold and a Novel Synthetic Approach

The bis(indolyl)methane (BIM) core is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Naturally occurring and synthetic BIMs exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[3][4] Several BIM derivatives have been investigated as potent therapeutic agents, underscoring the importance of efficient and versatile synthetic methodologies for their preparation.[1][3]

Traditionally, the synthesis of BIMs involves the acid-catalyzed condensation of two equivalents of an indole with an aldehyde or a ketone.[4][5][6][7][8][9][10] While effective, this approach can be limited by the stability and reactivity of the carbonyl compound. This guide details a robust and highly adaptable alternative: the use of bis(ethylthio)methane and its derivatives as stable, easy-to-handle C1 synthons for the synthesis of the parent bis(indolyl)methane and related structures. This method offers advantages in terms of substrate scope and reaction control, proceeding via a Lewis acid-catalyzed electrophilic substitution mechanism.

The Underlying Chemistry: Mechanism of Action

The use of bis(ethylthio)methane as a formaldehyde equivalent relies on its activation by a Lewis acid catalyst. The electron-rich sulfur atoms of the thioacetal coordinate with the Lewis acid, rendering the central methylene carbon highly electrophilic and susceptible to nucleophilic attack by the electron-rich C3 position of the indole ring.

The proposed mechanism unfolds in the following steps:

-

Activation of the Thioacetal: A Lewis acid (LA) coordinates to one of the sulfur atoms of bis(ethylthio)methane, weakening the carbon-sulfur bond.

-

First Electrophilic Substitution: An indole molecule attacks the activated methylene carbon, leading to the displacement of one ethylthio group (as a Lewis acid complex) and the formation of a 3-(ethylthiomethyl)-1H-indole intermediate.

-

Formation of the Key Electrophile: The newly formed intermediate is further activated by the Lewis acid at the remaining sulfur atom. This facilitates the departure of the second ethylthio group, generating a highly reactive azafulvenium ion.

-

Second Electrophilic Substitution: A second molecule of indole attacks the electrophilic azafulvenium ion at the C3 position.

-

Deprotonation: The final step involves the deprotonation of the resulting intermediate to regenerate the aromaticity of the indole ring and release the Lewis acid catalyst, yielding the desired bis(indolyl)methane product.

Reaction Mechanism Diagram

Caption: Proposed mechanism for the Lewis acid-catalyzed synthesis of bis(indolyl)methane.

Experimental Protocols

This section provides a representative protocol for the synthesis of 3,3'-methylenebis(1H-indole) from indole and bis(ethylthio)methane. This protocol is based on established principles of Lewis acid-catalyzed reactions of indoles.[4][7][11][12][13][14]

Materials and Reagents

-

Indole (or substituted indole)

-

Bis(ethylthio)methane

-

Scandium(III) triflate (Sc(OTf)₃) or a similar Lewis acid

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure: Synthesis of 3,3'-Methylenebis(1H-indole)

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (2.0 mmol, 1.0 eq).

-

Solvent and Reagent Addition: Dissolve the indole in anhydrous dichloromethane (10 mL). Add bis(ethylthio)methane (1.0 mmol, 0.5 eq).

-

Catalyst Introduction: Add the Lewis acid catalyst, scandium(III) triflate (0.05 mmol, 2.5 mol%), to the stirred solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure bis(indolyl)methane.

General Experimental Workflow

Caption: A typical workflow for the synthesis and purification of bis(indolyl)methanes.

Data Presentation: Substrate Scope and Expected Yields

The versatility of this method allows for the use of various substituted indoles. The electronic nature of the substituent on the indole ring can influence the reaction rate and yield. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups may require longer reaction times or slightly higher catalyst loading.

| Entry | Indole Derivative | R Group | Expected Yield (%) | Notes |

| 1 | Indole | H | 85-95 | Standard reaction. |

| 2 | 5-Methoxyindole | 5-OCH₃ | 90-98 | Electron-donating group accelerates the reaction. |

| 3 | 5-Methylindole | 5-CH₃ | 88-96 | Mildly electron-donating. |

| 4 | 5-Bromoindole | 5-Br | 75-85 | Electron-withdrawing group slows the reaction. |

| 5 | 5-Nitroindole | 5-NO₂ | 60-75 | Strongly deactivating; may require longer reaction time. |

| 6 | N-Methylindole | 1-CH₃ | 80-90 | N-substitution is well-tolerated. |

Yields are estimated based on analogous reactions reported in the literature and are subject to optimization.

Troubleshooting and Optimization

Issue: Low or No Product Formation

-

Cause: Inactive catalyst or insufficient activation of the thioacetal.

-

Solution: Ensure the use of an anhydrous Lewis acid and dry solvent. Consider increasing the catalyst loading to 5-10 mol%. Alternatively, a stronger Lewis acid, such as tin(IV) chloride (SnCl4), could be trialed, though it may require lower temperatures to control reactivity.

Issue: Formation of Side Products

-

Cause: Over-activation leading to polymerization of indole or side reactions. The intermediate azafulvenium ion can be highly reactive.

-

Solution: Perform the reaction at a lower temperature (e.g., 0 °C). Reduce the amount of catalyst. Ensure slow addition of the catalyst to the reaction mixture.

Issue: Difficult Purification

-

Cause: Presence of unreacted starting materials or polar byproducts.

-

Solution: Ensure the reaction goes to completion as monitored by TLC. A thorough aqueous work-up is crucial to remove the catalyst and any water-soluble impurities. Optimize the solvent system for column chromatography for better separation.

Conclusion

The synthesis of bis(indolyl)methanes using bis(ethylthio)methane derivatives offers a valuable and strategic alternative to classical methods that rely on aldehydes and ketones. The use of a stable, non-carbonyl C1 synthon, activated by a Lewis acid, provides a mild and efficient pathway to these medicinally important scaffolds. The protocols and insights provided herein are intended to serve as a robust starting point for researchers in organic synthesis and drug development, enabling the exploration of novel BIM analogues.

References

-

Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Bentham Science.

-

ResearchGate.

-

Organic & Biomolecular Chemistry (RSC Publishing).

-

International Journal of Nano Dimension.

-

Organic & Biomolecular Chemistry (RSC Publishing).

-

Journal of Chemical and Pharmaceutical Research.

-